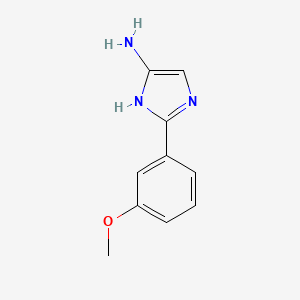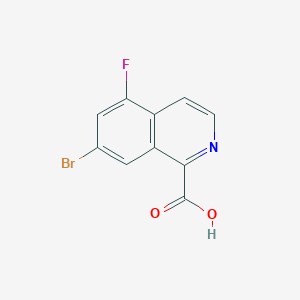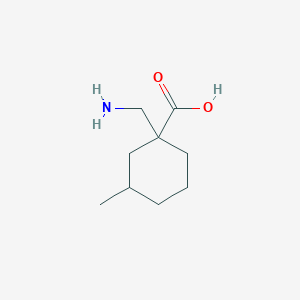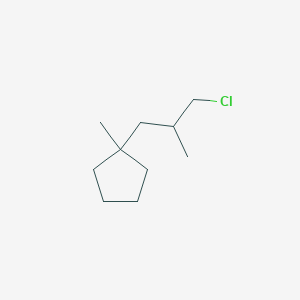![molecular formula C14H18ClN B13195227 4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)
4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro ring system. The presence of a chlorophenyl group adds to its chemical diversity, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorophenyl-substituted amine with a suitable cyclic ketone can lead to the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like halogens or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated or nitrated derivatives .
Applications De Recherche Scientifique
4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research has explored its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The chlorophenyl group can interact with various enzymes or receptors, leading to biological effects. The spirocyclic structure may also play a role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
1,6-Dioxaspiro[4.4]nonane: Used in various chemical reactions and studies.
Uniqueness
4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane stands out due to its unique spirocyclic structure combined with a chlorophenyl group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C14H18ClN |
|---|---|
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H18ClN/c15-12-5-3-4-11(8-12)13-9-16-10-14(13)6-1-2-7-14/h3-5,8,13,16H,1-2,6-7,9-10H2 |
Clé InChI |
YXOQSTGKKINFHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CNCC2C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)







![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)
